1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride is an organic compound with a molecular weight of 297.67 g/mol and a CAS number of 42823-09-6.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride involves several steps. One common method includes the reaction of 4-(Trifluoromethoxy)aniline with cyanoguanidine in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound has been studied for its potential antiproliferative effects on cancer cell lines, indicating its possible use in cancer research.
Medicine: Its antimicrobial properties make it a candidate for developing new antimicrobial agents.
Industry: It is incorporated into polymeric materials for controlled release and biocidal applications.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of cellular respiration and interference with mitochondrial function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride can be compared with other biguanide derivatives such as:
Phenformin hydrochloride: Known for its antidiabetic properties.
Metformin hydrochloride: Widely used as an antidiabetic drug.
Chlorhexidine: A well-known antimicrobial agent.
What sets this compound apart is its trifluoromethoxy group, which imparts unique chemical properties and enhances its biological activity.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5O.ClH/c10-9(11,12)18-6-3-1-5(2-4-6)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGZGSCMHDUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)OC(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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